

## Pirimiphos-Ethyl IUPAC name and synonyms

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Compound of Interest		
Compound Name:	Pirimiphos-Ethyl	
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## Pirimiphos-Ethyl: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the organophosphate insecticide **Pirimiphos-Ethyl**, designed for researchers, scientists, and professionals in drug development. The guide covers its chemical identity, physicochemical properties, toxicological data, and detailed experimental methodologies.

## **Chemical Identity**

- IUPAC Name:O-[2-(diethylamino)-6-methylpyrimidin-4-yl] O,O-diethyl phosphorothioate.[1]
- Synonyms: A variety of synonyms are used to refer to **Pirimiphos-Ethyl**, including:
  - Pirimiphos ethyl
  - Primicid
  - Pirimifosethyl
  - Primotec
  - Solgard
  - Fernex
  - o PP211



- o R 42211
- Phosphorothioic acid, O-[2-(diethylamino)-6-methyl-4-pyrimidinyl] O,O-diethyl ester
- o O-(2-(Diethylamino)-6-methyl-4-pyrimidinyl)O,O-diethyl phosphorothioate
- 2-Diethylamino-6-methylpyrimidin-4-yl diethylphosphorothionate[2]

## **Physicochemical and Toxicological Data**

The following tables summarize key quantitative data for **Pirimiphos-Ethyl**.

Table 1: Physicochemical Properties

Property	Value
Molecular Formula	C13H24N3O3PS
Molecular Weight	333.39 g/mol
Physical State	Straw-colored liquid
Melting Point	15 °C
Vapor Pressure	2.9 x 10 <sup>-4</sup> mm Hg at 25°C
Water Solubility	Decomposes

Table 2: Toxicological Data

Test	Species	Route	Value
LD50	Rat	Oral	140 mg/kg
LD50	Rat	Dermal	1,000 mg/kg
LD50	Mouse	Oral	105 mg/kg

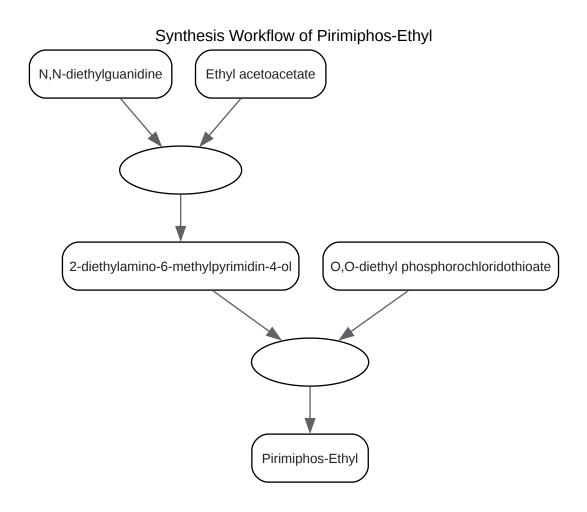
# Experimental Protocols Synthesis of Pirimiphos-Ethyl



The industrial synthesis of **Pirimiphos-Ethyl** is a two-step process. The first step involves the creation of a pyrimidine ring, followed by the formation of a phosphorothioate ester linkage.

Step 1: Formation of the Pyrimidine Ring The pyrimidine ring is typically formed through the condensation of N,N-diethylguanidine with ethyl acetoacetate. This reaction yields 2-diethylamino-6-methylpyrimidin-4-ol.

Step 2: Formation of the Phosphorothioate Ester The intermediate, 2-diethylamino-6-methylpyrimidin-4-ol, is then reacted with O,O-diethyl phosphorochloridothioate. This reaction is carried out in the presence of a base, such as triethylamine, and in an organic solvent like toluene or acetonitrile. The temperature and pH of the reaction are carefully controlled to ensure a high yield and purity of the final product, **Pirimiphos-Ethyl**.[3]



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Caption: Synthesis Workflow of **Pirimiphos-Ethyl**.

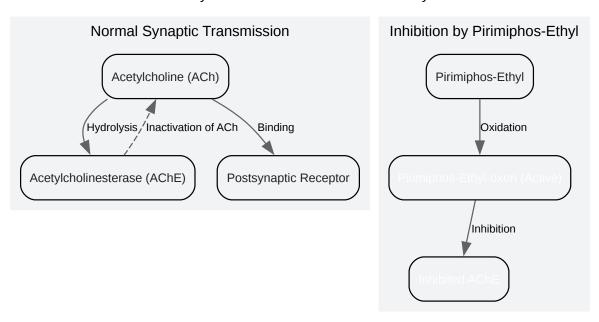


## **Mechanism of Action: Acetylcholinesterase Inhibition**

**Pirimiphos-Ethyl** functions as a broad-spectrum insecticide through the inhibition of the enzyme acetylcholinesterase (AChE).[4] AChE is crucial for the proper functioning of the nervous system, where it hydrolyzes the neurotransmitter acetylcholine (ACh). The inhibition of AChE by **Pirimiphos-Ethyl** leads to an accumulation of ACh in the synaptic cleft, resulting in the overstimulation of cholinergic receptors and ultimately causing paralysis and death in insects.

**Pirimiphos-Ethyl** itself is a phosphorothicate, which requires bioactivation to its oxon form to become a potent AChE inhibitor. This activation occurs via oxidation. The active oxon form then phosphorylates the serine hydroxyl group in the active site of AChE, rendering the enzyme inactive.

#### Acetylcholinesterase Inhibition Pathway



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Caption: Acetylcholinesterase Inhibition Pathway.

# Residue Analysis using Gas Chromatography-Mass Spectrometry (GC-MS)



The determination of **Pirimiphos-Ethyl** residues in environmental and food samples is commonly performed using Gas Chromatography-Mass Spectrometry (GC-MS). This method offers high sensitivity and selectivity.

Sample Preparation (QuEChERS Method) A widely used sample preparation method is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) procedure.

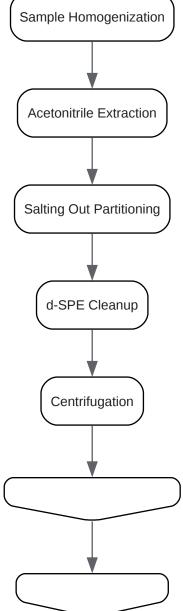
- Extraction: A homogenized sample (e.g., 10-15 g of a fruit or vegetable) is extracted with acetonitrile.
- Salting Out: Magnesium sulfate, sodium chloride, and buffering salts are added to partition the acetonitrile from the aqueous phase.
- Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile extract is cleaned up by adding a mixture of primary secondary amine (PSA) sorbent to remove fatty acids and other interfering matrix components, and magnesium sulfate to remove residual water.
- Centrifugation: The sample is centrifuged, and the supernatant is collected for analysis.

#### **GC-MS** Analysis

- Gas Chromatograph (GC): Equipped with a capillary column (e.g., a 5% phenyl-methylpolysiloxane phase).
- Injector: Splitless injection mode is typically used.
- Oven Temperature Program: A temperature gradient is applied to separate the analytes.
- Mass Spectrometer (MS): Operated in selected ion monitoring (SIM) or tandem mass spectrometry (MS/MS) mode for high selectivity and sensitivity.



# GC-MS Residue Analysis Workflow Sample Homogenization



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Caption: GC-MS Residue Analysis Workflow.

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